![molecular formula C18H21F3N4O3 B2405648 4-methyl-1-(1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034280-49-2](/img/structure/B2405648.png)
4-methyl-1-(1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-1-(1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H21F3N4O3 and its molecular weight is 398.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) explored the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. These compounds, including structures related to the query compound, were synthesized and screened for their antimicrobial activities against various microorganisms. Some of these synthesized compounds showed good to moderate activities, highlighting their potential as antimicrobial agents Bektaş et al., 2007.
Molecular Structure and Hydrogen Bonding
Khan et al. (2013) reported the synthesis and molecular structure of a compound synthesized by a one-pot three-component reaction involving piperidine. The study detailed the crystal and molecular structure, stabilized by hydrogen bonding and C-H…π interactions, demonstrating the importance of these interactions in the molecular assembly and stability of such compounds Khan et al., 2013.
Molecular Docking Studies as EGFR Inhibitors
Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. This research included molecular docking studies to understand the binding affinity of these compounds with the epidermal growth factor receptor (EGFR) binding pocket, indicating their potential as anti-cancer agents Karayel, 2021.
Anodic Methoxylation
Duquet et al. (2010) explored the anodic methoxylation of N-trifluoroacetyl-piperidine derivatives. This process results in the formation of methoxy derivatives, demonstrating an application in synthetic organic chemistry for modifying and synthesizing novel compounds Duquet et al., 2010.
properties
IUPAC Name |
4-methyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-12-5-3-4-6-14(12)28-11-15(26)24-9-7-13(8-10-24)25-17(27)23(2)16(22-25)18(19,20)21/h3-6,13H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGFOMGTKZNFMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.